D-Arginine, N2-acetyl-
Overview
Description
“D-Arginine, N2-acetyl-” belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids . These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom .
Synthesis Analysis
The synthesis of “D-Arginine, N2-acetyl-” involves arginine biosynthesis and its regulation, which has been studied significantly in microbial systems . In yeasts, N-acetyl-L-glutamate kinase (NAGK) exists either alone or forming a metabolon with N-acetyl-L-glutamate synthase (NAGS), which catalyzes the first step and exists only within the metabolon .
Molecular Structure Analysis
The “D-Arginine, N2-acetyl-” molecule contains a total of 31 atoms. There are 16 Hydrogen atoms, 8 Carbon atoms, 4 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 30 bonds, including 14 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
“D-Arginine, N2-acetyl-” has a molecular formula of C8H16N4O3 . The molecule contains a total of 30 bonds .
Scientific Research Applications
Arginine Metabolism in Plants
- Scientific Field : Plant Physiology
- Application Summary : Arginine, an amino acid with the highest nitrogen to carbon ratio, is used as a storage form of organic nitrogen in plants . Arginine synthesis in chloroplasts via ornithine is the only operational pathway to provide arginine in plants .
- Methods of Application : The rate of arginine synthesis is tightly regulated by various feedback mechanisms in accordance with the overall nutritional status . While several steps of arginine biosynthesis still remain poorly characterized in plants, much wider attention has been paid to inter- and intracellular arginine transport as well as arginine-derived metabolites .
- Results or Outcomes : Arginine catabolism serves to mobilize nitrogen storages, while it may be used to fine-tune development and defense mechanisms against stress .
L-Arginine Production in Engineered Escherichia Coli
- Scientific Field : Microbial Cell Factories
- Application Summary : L-arginine is an important amino acid with applications in diverse industrial and pharmaceutical fields . N-acetylglutamate, synthesized from L-glutamate and acetyl-CoA, is a precursor of the L-arginine biosynthetic branch in microorganisms .
- Methods of Application : A novel approach was demonstrated by directly feeding precursor N-acetylglutamate to engineered Escherichia coli . Gene argA encoding N-acetylglutamate synthase was deleted to disable endogenous biosynthesis of N-acetylglutamate .
- Results or Outcomes : Based on overexpression of argDGI, argCBH operons, encoding enzymes of the L-arginine biosynthetic pathway, 4 g/L L-arginine was produced in shake flask fermentation, resulting in a yield of 0.99 mol L-arginine/mol N-acetylglutamate .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUMQYRCDYCH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315051 | |
Record name | N2-Acetyl-D-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Acetyl-D-arginine | |
CAS RN |
2389-86-8 | |
Record name | N2-Acetyl-D-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2389-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl-D-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-Acetyl-D-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-acetyl-D-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL-D-ARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKC1D7A6PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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